4-Hydroxyazobenzene-4'-sulfonic acid sodium salt hydrate

Description

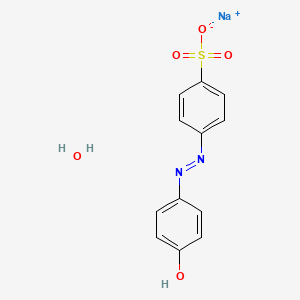

4-Hydroxyazobenzene-4'-sulfonic acid sodium salt hydrate is a sodium salt of a sulfonated azobenzene derivative. Its structure features an azo (-N=N-) group linking two benzene rings: one substituted with a hydroxyl (-OH) group and the other with a sulfonic acid (-SO₃H) group neutralized as a sodium salt. The hydrate form indicates the presence of water molecules in its crystalline lattice.

This compound is notable for its photoresponsive properties due to the azobenzene moiety, which undergoes reversible cis-trans isomerization under UV/visible light . It is widely used in synthesizing surfactants and functional polymers, particularly in biomedical applications such as adhesive coacervates and light-responsive biomaterials .

Properties

Molecular Formula |

C12H11N2NaO5S |

|---|---|

Molecular Weight |

318.28 g/mol |

IUPAC Name |

sodium;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonate;hydrate |

InChI |

InChI=1S/C12H10N2O4S.Na.H2O/c15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18;;/h1-8,15H,(H,16,17,18);;1H2/q;+1;/p-1 |

InChI Key |

WDHWVVSOERWQEU-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])O.O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

-

Diazotization of 4-Aminobenzenesulfonic Acid :

-

Coupling with 4-Hydroxyphenol :

-

Neutralization and Hydration :

Optimization Parameters

Typical Yield : 70–85% with >95% purity after recrystallization.

Phase Transfer Catalysis (PTC)-Assisted Synthesis

The PTC method, adapted from benzenesulfonate salt synthesis protocols, improves reaction efficiency and reduces energy input.

Procedure with Tetra-n-Butylphosphonium Chloride

-

Reaction Setup :

-

Workup :

-

Key Reaction :

Advantages of PTC

| Factor | PTC Method | Traditional Method |

|---|---|---|

| Temperature | 80–100°C | 135–180°C |

| Catalyst Loading | 0.1–10 mol% | None |

| Yield | 91–98% | 70–85% |

| Purity | >95% (HPLC) | 90–95% |

Industrial Relevance : The PTC method reduces acyl chloride usage by 15–20% and cuts energy costs by 30%.

Comparative Analysis of Synthesis Routes

Cost and Scalability

| Method | Raw Material Cost (USD/kg) | Process Complexity | Scalability |

|---|---|---|---|

| Azo Coupling | 120–150 | Moderate | Lab-scale suitable |

| PTC-Assisted | 90–110 | High | Industrial-friendly |

Environmental Impact

-

Azo Coupling : Generates HCl waste, requiring neutralization.

-

PTC Method : Uses recyclable toluene solvents, reducing hazardous waste.

Challenges and Mitigation Strategies

Byproduct Formation

Hydration Control

-

Crystallization Conditions :

-

Hydrate Stability : Storage at 25°C in airtight containers prevents dehydration.

Industrial-Scale Production Insights

Equipment Recommendations

Quality Control

| Test | Standard | Method |

|---|---|---|

| Purity | >98.0% | Titrimetric analysis |

| Hydrate Content | 5–10% H₂O | Karl Fischer titration |

| Heavy Metals | <10 ppm | ICP-OES |

Emerging Innovations

Microwave-Assisted Synthesis

-

Reduces reaction time to 30–45 minutes with comparable yields (88–92%).

Biocatalytic Approaches

-

Laccase-mediated coupling under mild conditions (pH 7, 40°C) shows promise for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyazobenzene-4’-sulfonic acid sodium salt hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The hydroxyl and sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Products include sulfonic acid derivatives and quinones.

Reduction: Products include aniline derivatives.

Substitution: Various substituted azobenzene derivatives are formed.

Scientific Research Applications

Chemistry

- Dye Intermediate : It serves as an intermediate in the synthesis of various azo dyes used in textiles and food coloring. The compound's vibrant color contributes to its utility in dye production .

- Reagent in Chemical Reactions : Used as a reagent in various chemical reactions, it facilitates the synthesis of complex organic molecules .

Biology

- Staining Techniques : Employed in biological staining, this compound aids in microscopy by enhancing contrast in cellular structures .

- Biological Assays : It acts as a marker in various biological assays, helping to track interactions between biomolecules .

- Drug Delivery Systems : Investigated for its potential use in drug delivery due to its ability to interact with biological molecules, which may enhance therapeutic efficacy .

Industry

- Dyes and Pigments Production : Widely utilized in the production of dyes and pigments, particularly for textiles and paper industries. Its properties allow for vibrant coloration and stability .

- Chemical Manufacturing : The compound is also significant in the manufacturing of other industrial chemicals due to its reactivity and solubility .

Case Study 1: Biological Staining

In a study focusing on biological staining techniques, 4-Hydroxyazobenzene-4'-sulfonic acid sodium salt hydrate was utilized to enhance visibility of cellular structures under microscopy. The results indicated significant improvement in contrast compared to traditional stains, showcasing its effectiveness as a biological marker .

Case Study 2: Drug Delivery Systems

Research investigating the potential use of this compound in drug delivery systems demonstrated its ability to interact with proteins, facilitating targeted delivery mechanisms. The findings suggested that modifications to the compound could enhance its therapeutic applications further .

Mechanism of Action

The mechanism of action of 4-Hydroxyazobenzene-4’-sulfonic acid sodium salt hydrate involves its interaction with various molecular targets. The hydroxyl and sulfonic acid groups allow it to form hydrogen bonds and ionic interactions with other molecules. These interactions can affect the compound’s solubility, reactivity, and overall behavior in different environments .

Comparison with Similar Compounds

Sodium 4-Hydroxybenzenesulfonate Dihydrate

Structure: A single benzene ring with hydroxyl (-OH) and sulfonate (-SO₃⁻Na⁺) groups at the para position. Applications: Used as a sulfonating agent, pharmaceutical intermediate, or precursor for dyes . Research Findings: Demonstrates high water solubility (≥98% purity) and thermal stability up to 200°C .

4-Aminoazobenzene-4'-sulfonic Acid Sodium Salt

Structure: Similar to the target compound but replaces the hydroxyl group with an amino (-NH₂) group. Key Differences: The amino group enables diazotization reactions, making it suitable for covalent grafting onto materials like MXenes for battery electrodes . Research Findings: Used in synthesizing potassium-ion battery anodes, achieving a 200% increase in capacity retention compared to unmodified electrodes .

4-Styrenesulfonic Acid Sodium Salt Hydrate

Structure : Features a styrenic (vinylbenzene) group linked to a sulfonate.

Key Differences : Polymerizes readily due to the vinyl group, forming polyelectrolytes like polystyrene sulfonate .

Applications : Conductive polymers, ion-exchange resins, and hydrogels .

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Applications |

|---|---|---|---|---|

| 4-Styrenesulfonic acid sodium salt hydrate | 123333-94-8 | C₈H₇NaO₃S·xH₂O | -CH=CH₂, -SO₃⁻Na⁺ | Conductive polymers |

4-Hydrazinobenzenesulfonic Acid Derivatives

Structure: Benzene ring with hydrazine (-NH-NH₂) and sulfonate groups. Key Differences: The hydrazine group reacts with aldehydes/ketones to form hydrazones, useful in synthesizing sulfonamide drugs . Research Findings: Hydrazonobenzenesulfonamides exhibit inhibitory activity against human carbonic anhydrase isoforms (e.g., Ki = 8 nM for CA XII) .

Sodium 4-Formylbenzene-1,3-disulfonate Hydrate

Structure : Benzene ring with formyl (-CHO) and two sulfonate groups at positions 1 and 3.

Key Differences : The formyl group participates in nucleophilic additions, while dual sulfonates enhance solubility and acidity .

Applications : Crosslinking agent in polymer chemistry .

Sulfobenzoic Acid Salts

Structure : Combines sulfonate (-SO₃⁻) and carboxylate (-COO⁻) groups on a benzene ring.

Key Differences : Dual acidic groups enable chelation of metal ions, making them useful in water treatment and catalysis .

Biological Activity

4-Hydroxyazobenzene-4'-sulfonic acid sodium salt hydrate (CAS No. 2623-36-1) is an azo compound with significant biological activity, particularly in the context of its interactions with proteins and enzymes. This compound is recognized for its ability to alter enzymatic activities and has been utilized in various research applications, including biochemistry and materials science. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Molecular Structure

- Chemical Formula : C₁₂H₁₀N₂O₄S

- Molecular Weight : 300.26 g/mol

- Synonyms : Sodium 4-Hydroxyazobenzene-4'-sulfonate, Hydroxyazobenzenesulfonic acid sodium salt

Physical Properties

| Property | Value |

|---|---|

| Purity | >98.0% |

| Form | Crystal |

| Solubility | Highly soluble in water |

The biological activity of this compound primarily involves its interaction with proteins and enzymes. The azo group in the compound can undergo reduction, leading to the formation of amines that interact with various cellular pathways. This interaction can alter enzyme kinetics and protein functionality, making it a valuable tool in biochemical studies .

Enzyme Interaction Studies

Research has demonstrated that this compound can bind to specific enzymes, influencing their activity. For instance, studies have shown that it can act as an inhibitor or activator depending on the enzyme's nature and the environmental conditions .

Case Study: Enzyme Kinetics

A study examining the effects of 4-Hydroxyazobenzene-4'-sulfonic acid sodium salt on trypsin revealed a two-step binding mode. The binding affinity increased over time, indicating that prolonged exposure enhances interaction strength .

Applications in Biomedical Research

- Enzyme Kinetics : Used to study enzyme activity modulation.

- Protein Interactions : Investigated as a probe for protein-ligand interactions.

- Therapeutic Development : Explored for potential use in drug formulation due to its biocompatibility and reactivity.

Summary of Biological Studies

| Study Reference | Focus Area | Key Findings |

|---|---|---|

| Enzyme Inhibition | Demonstrated inhibition of trypsin activity by the compound. | |

| Protein Binding | Observed two-step binding mode with increasing affinity over time. |

Synthesis and Industrial Production

The synthesis of this compound typically involves diazotization reactions followed by coupling with sulfonic acids under controlled conditions. Industrial production methods emphasize high yield and purity through automated processes and continuous monitoring .

Synthetic Route Overview

- Diazotization : Reacting 4-aminobenzoic acid with nitrous acid.

- Coupling Reaction : Combining the diazonium salt with phenolic compounds in an acidic medium.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-hydroxyazobenzene-4'-sulfonic acid sodium salt hydrate?

- Methodological Answer : Synthesis involves sulfonation and neutralization steps. Key parameters include:

- Temperature : Controlled sulfonation (~180–200°C) to avoid side reactions (e.g., over-sulfonation) .

- pH : Neutralization with sodium hydroxide (pH 7–9) to stabilize the sodium salt .

- Hydration : Post-synthesis hydration under controlled humidity to form the hydrate .

- Purification : Recrystallization in aqueous ethanol to remove unreacted aniline derivatives .

Q. How does the hydrate form influence the compound’s stability and handling in aqueous solutions?

- Methodological Answer : The hydrate (typically dihydrate) stabilizes the compound via hydrogen bonding, reducing hygroscopicity and enhancing shelf life.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- UV-Vis : Confirm the azo group (λmax ~350–450 nm) .

- FT-IR : Identify sulfonate (S=O stretch at 1150–1250 cm⁻¹) and hydroxyl (O-H stretch at 3200–3600 cm⁻¹) groups .

- NMR : <sup>1</sup>H NMR in D2O to resolve aromatic protons (δ 6.8–8.0 ppm) and hydrate water signals .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model azo group reduction potentials and sulfonate electrophilicity .

- Reaction Pathway Screening : Combine computational libraries (e.g., NIST) with experimental validation to identify optimal conditions for coupling reactions .

- Example : Predict photoisomerization kinetics using time-dependent DFT (TD-DFT) .

Q. How to resolve contradictions in spectroscopic data between hydrate and anhydrous forms?

- Methodological Answer :

- Controlled Dehydration : Heat samples incrementally (25–150°C) and compare FT-IR/TGA profiles to distinguish hydrate vs. anhydrous signals .

- Dynamic Vapor Sorption (DVS) : Measure water uptake/loss under varying humidity to correlate spectral shifts with hydration state .

- Case Study : Anhydrous forms lack broad O-H stretches in IR, while hydrates show split peaks due to crystalline water .

Q. What experimental strategies balance solubility and reactivity for this compound in polar solvents?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, water, and ethanol; sodium salts generally exhibit high aqueous solubility (>100 mg/mL) .

- Reactivity Trade-offs : In aqueous solutions, the sulfonate group’s hydrophilicity may reduce electrophilic reactivity. Mitigate by using mixed solvents (e.g., water:ethanol 1:1) to enhance both solubility and reaction rates .

Q. How to investigate degradation pathways under UV/thermal stress?

- Methodological Answer :

- Accelerated Aging : Expose to UV light (254 nm) or heat (60°C) and monitor via HPLC-MS for byproducts like sulfanilic acid or phenolic derivatives .

- Mechanistic Insight : Azo bond cleavage (N=N) is the primary degradation route, confirmed by loss of UV absorbance at 400 nm .

Q. What analytical approaches detect and quantify impurities in synthesized batches?

- Methodological Answer :

- HPLC with UV Detection : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) to resolve unreacted 4-aminobenzenesulfonate (retention time ~3.2 min) .

- ICP-MS : Detect trace metal impurities (e.g., Pb, Ca) from reagents, with limits <1 ppm .

- Impurity Profiling : Compare with reference standards (e.g., NIST) for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.